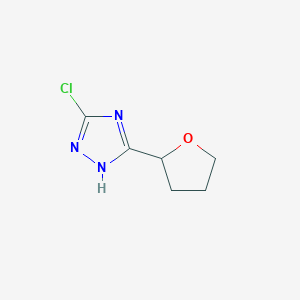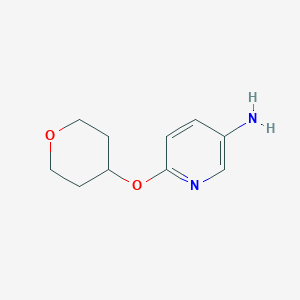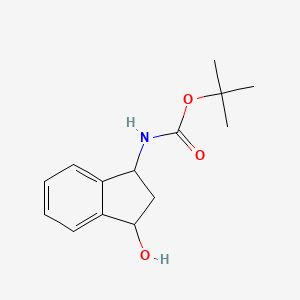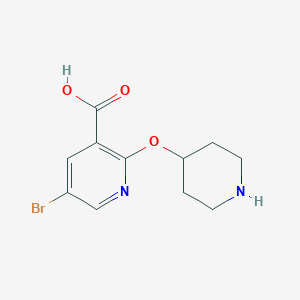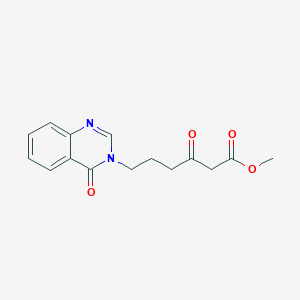
3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Design and Antimicrobial Activities : A study by Alagarsamy et al. (2016) explored the synthesis of derivatives of quinazoline, including those related to 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester, for antimicrobial activities. They found that certain compounds demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Novel Anti-bacterial and Anti-fungal Derivatives : Mohamed et al. (2010) developed new derivatives of 4(3H)quinazolinone, which exhibited potent in vitro anti-microbial activity against a range of bacteria and fungi, indicating the potential of quinazoline derivatives in treating microbial infections (Mohamed et al., 2010).
Synthesis and Antimicrobial Activities of Thiosemicarbazide Derivatives : Another study by Alagarsamy et al. (2015) synthesized thiosemicarbazide derivatives of quinazolin-4-one. These compounds showed promising antimicrobial activity against selective gram-positive and gram-negative bacteria, highlighting the antimicrobial potential of quinazoline derivatives (Alagarsamy et al., 2015).
Antiallergic and Anti-inflammatory Activities
Antiallergic Agents : LeMahieu et al. (1983) conducted research on a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, finding that certain derivatives showed significant antiallergic activity in the rat passive cutaneous anaphylaxis test. This suggests that quinazoline derivatives could be effective in treating allergies (LeMahieu et al., 1983).
Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2003) synthesized novel quinazolin-4-(3H)-ones, which were evaluated for their analgesic, anti-inflammatory, and antibacterial activities. The compounds exhibited significant efficacy, highlighting the potential of quinazoline derivatives in treating pain and inflammation (Alagarsamy et al., 2003).
Antithyroid and Anticonvulsant Activities
Antithyroid Activity : Ukrainets et al. (1993) synthesized quinazoline derivatives for evaluating their antithyroid activity, indicating the potential application of these compounds in thyroid-related disorders (Ukrainets et al., 1993).
Anticonvulsant Properties : Catarzi et al. (2010) evaluated selected quinazoline derivatives for their ability to prevent sound-induced seizures in mice, demonstrating potential anticonvulsant properties (Catarzi et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please consult a qualified chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
methyl 3-oxo-6-(4-oxoquinazolin-3-yl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-21-14(19)9-11(18)5-4-8-17-10-16-13-7-3-2-6-12(13)15(17)20/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPUNJISIQJRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCCN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



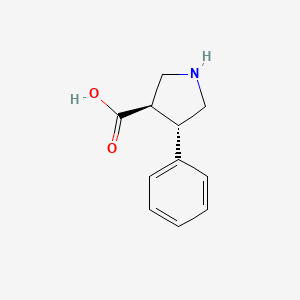
![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
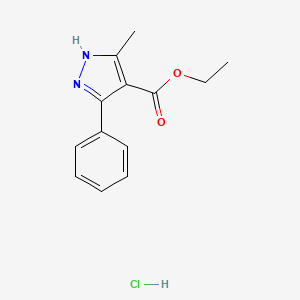
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)
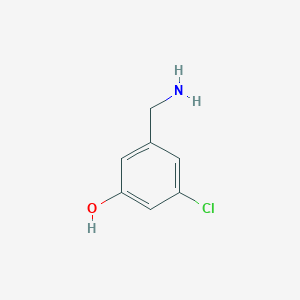

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
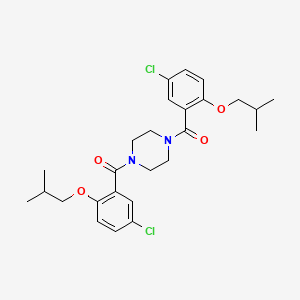
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
